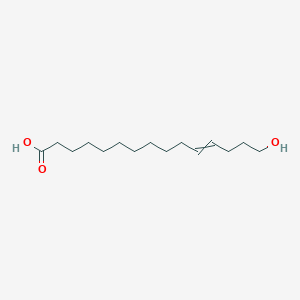
3-Azido-4-methyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-4-methyl-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and an azido group at the third position. The presence of the azido group makes it a highly reactive and versatile compound, which has garnered significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methyl-1,2,5-oxadiazole typically involves the diazotization of 4-methyl-1,2,5-oxadiazole-3-amine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the compound’s reactive nature.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-4-methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Reagents like alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted oxadiazoles.
Cycloaddition Reactions: Triazoles and other fused heterocycles.
Reduction Reactions: Amino derivatives of oxadiazole.
Applications De Recherche Scientifique
3-Azido-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials and polymers.
Mécanisme D'action
The mechanism of action of 3-Azido-4-methyl-1,2,5-oxadiazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles that can interact with biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in energetic materials .
Comparaison Avec Des Composés Similaires
- 3-Azido-4-methyl-1,2,4-oxadiazole
- 3-Azido-4-methyl-1,3,4-oxadiazole
- 3-Azido-4-methyl-1,2,3-oxadiazole
Comparison:
- 3-Azido-4-methyl-1,2,5-oxadiazole is unique due to the specific positioning of the nitrogen and oxygen atoms in the ring, which influences its reactivity and stability. Compared to other oxadiazole isomers, it exhibits distinct chemical behavior and applications, particularly in the synthesis of energetic materials and bioactive compounds .
Propriétés
Numéro CAS |
166112-45-4 |
|---|---|
Formule moléculaire |
C3H3N5O |
Poids moléculaire |
125.09 g/mol |
Nom IUPAC |
3-azido-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3N5O/c1-2-3(5-8-4)7-9-6-2/h1H3 |
Clé InChI |
QNVIQAGPHHIUJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)

![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)




![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)

![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)

![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
